molecular formula C10H17F2NO4 B1525726 tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 1067914-83-3

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No. B1525726
M. Wt: 253.24 g/mol
InChI Key: WQBMVRTXKYXMKT-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

A mixture of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (1 g, 3.36 mmol), and benzylamine (539 mg, 550 μL, 5.03 mmol) in dry toluene (70 mL) was heated to reflux with dean stark apparatus for 12 hours. Further benzyl amine (20 μL, 185 μmol) was added and heated to reflux with dean stark apparatus for another 12 hours. About 50 mL of toluene were distilled off, the residue was cooled to 55° C., ethanol (35 mL) and NaBH4 (508 mg, 13.4 mmol) were added and the reaction mixture stirred at 55° C. for 2 hours. Further NaBH4 (508 mg, 13.4 mmol) was added and stirred for another hour. Further NaBH4 (508 mg, 13.4 mmol) was added. After 2 hours the reaction mixture was concentrated, then 2 N Na2CO3 solution was added and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvents were evaporated. The residue was purified by flash chromatography (70 g, 0% to 100% EtOAc in hexanes). The title compound was obtained as colorless oil (875 mg, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
550 μL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
508 mg
Type
reactant
Reaction Step Three
Name
Quantity
508 mg
Type
reactant
Reaction Step Four
Name
Quantity
508 mg
Type
reactant
Reaction Step Five
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[C:7](O)(O)[CH2:6][CH2:5][N:4]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:3]1.[CH2:18]([NH2:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[C:13]([O:12][C:10]([N:4]1[CH2:5][CH2:6][CH:7]([NH:25][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:2]([F:17])([F:1])[CH2:3]1)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1(CN(CCC1(O)O)C(=O)OC(C)(C)C)F
Name
Quantity
550 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
508 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
508 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
508 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 55° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with dean stark apparatus for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with dean stark apparatus for another 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
About 50 mL of toluene were distilled off
STIRRING
Type
STIRRING
Details
stirred for another hour
CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the reaction mixture was concentrated
Duration
2 h
ADDITION
Type
ADDITION
Details
2 N Na2CO3 solution was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (70 g, 0% to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)NCC1=CC=CC=C1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 875 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.